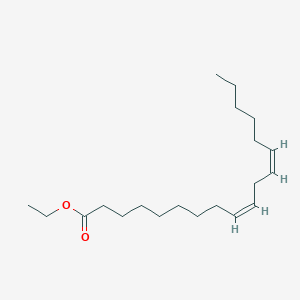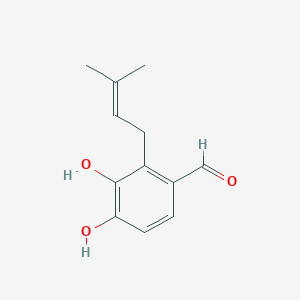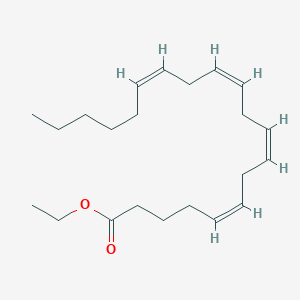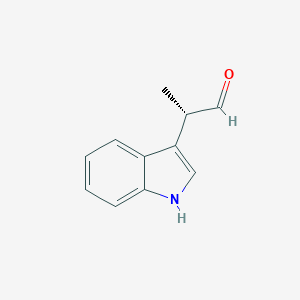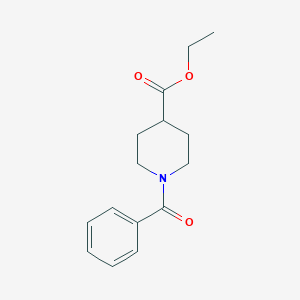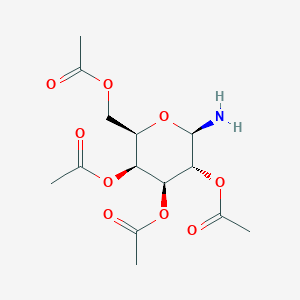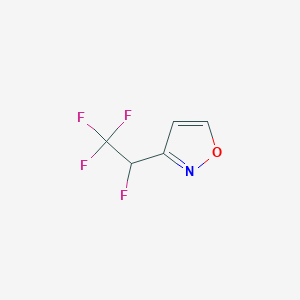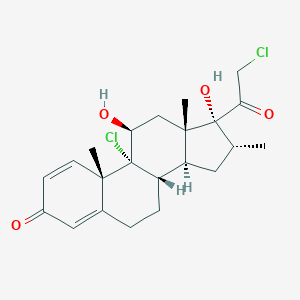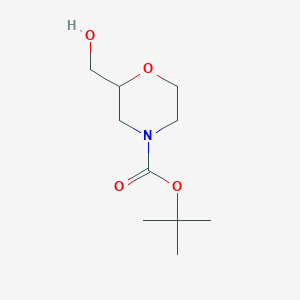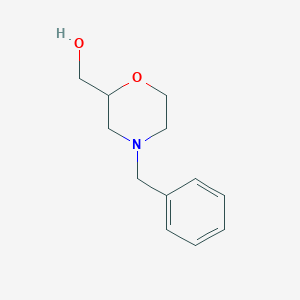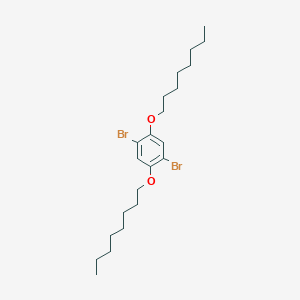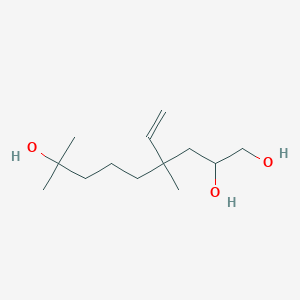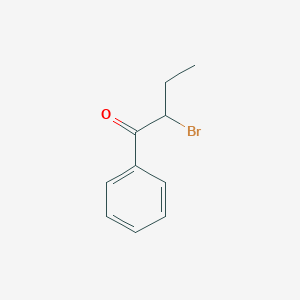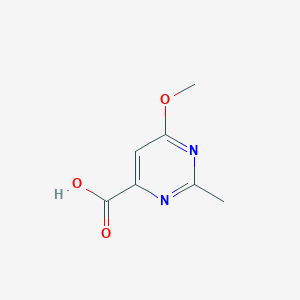
6-Methoxy-2-methylpyrimidine-4-carboxylic acid
Overview
Description
6-Methoxy-2-methylpyrimidine-4-carboxylic acid is a chemical compound that belongs to the pyrimidine family. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In
Mechanism Of Action
The mechanism of action of 6-Methoxy-2-methylpyrimidine-4-carboxylic acid is not fully understood. However, studies have shown that this compound exhibits its antitumor activity through the inhibition of DNA synthesis and cell proliferation. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In antiviral activity, 6-Methoxy-2-methylpyrimidine-4-carboxylic acid inhibits viral DNA synthesis by acting as a nucleoside analogue.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6-Methoxy-2-methylpyrimidine-4-carboxylic acid have been extensively studied. It has been shown to exhibit low toxicity and good biocompatibility. Additionally, this compound has been shown to exhibit good solubility in water, making it suitable for use in aqueous solutions.
Advantages And Limitations For Lab Experiments
One of the main advantages of 6-Methoxy-2-methylpyrimidine-4-carboxylic acid is its versatility. It can be used in various fields, including medicinal chemistry, material science, and agriculture. Additionally, this compound exhibits low toxicity and good biocompatibility, making it suitable for use in biological systems. However, one of the limitations of this compound is its relatively low yield during synthesis, which can limit its availability for research purposes.
Future Directions
There are several future directions for the research of 6-Methoxy-2-methylpyrimidine-4-carboxylic acid. One potential direction is the synthesis of derivatives of this compound to enhance its activity and selectivity. Additionally, further studies can be conducted to elucidate the mechanism of action of this compound and its potential applications in other fields. Finally, the development of more efficient synthesis methods can increase the availability of this compound for research purposes.
Conclusion:
In conclusion, 6-Methoxy-2-methylpyrimidine-4-carboxylic acid is a versatile compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area can lead to the development of new drugs, materials, and agricultural products.
Scientific Research Applications
6-Methoxy-2-methylpyrimidine-4-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral properties. Additionally, this compound has been used as a building block in the synthesis of various pharmaceuticals, including antiviral drugs such as Acyclovir. In material science, 6-Methoxy-2-methylpyrimidine-4-carboxylic acid has been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In agriculture, this compound has been used as a plant growth regulator to enhance crop yield.
properties
CAS RN |
136518-04-2 |
|---|---|
Product Name |
6-Methoxy-2-methylpyrimidine-4-carboxylic acid |
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
6-methoxy-2-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c1-4-8-5(7(10)11)3-6(9-4)12-2/h3H,1-2H3,(H,10,11) |
InChI Key |
FCCBFMJPSZQKJK-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC(=N1)OC)C(=O)O |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)C(=O)O |
synonyms |
4-Pyrimidinecarboxylicacid,6-methoxy-2-methyl-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B142170.png)
